molecular formula C23H26N2O4 B7710957 N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide

Cat. No. B7710957
M. Wt: 394.5 g/mol
InChI Key: MNWGFCBHKSJWQA-UHFFFAOYSA-N
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Description

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide, also known as BMH-21, is a chemical compound that has been studied extensively for its potential use as an anticancer agent. This compound belongs to a class of compounds known as benzamide derivatives, which have been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of a protein known as heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting Hsp90, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide may disrupt the function of these proteins and induce cancer cell death.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to have anti-inflammatory activity and to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide is that it has been shown to be effective against a wide range of cancer cell types. However, one limitation is that it can be difficult to synthesize and purify, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide. One area of interest is the development of more efficient synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide and to identify any potential side effects or toxicity. Finally, there is also interest in exploring the potential use of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide in combination with other anticancer agents to enhance its effectiveness.

Synthesis Methods

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methoxybenzoyl chloride with butylamine to form N-butyl-4-methoxybenzamide. This intermediate product is then reacted with 2-hydroxy-6-methoxyquinoline to form the final product, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide.

Scientific Research Applications

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have potential as an anticancer agent, particularly in the treatment of breast cancer. Several studies have demonstrated that N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide can inhibit the growth of breast cancer cells both in vitro and in vivo. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to have activity against other types of cancer, including lung cancer and leukemia.

properties

IUPAC Name

N-butyl-4-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-5-12-25(23(27)16-6-8-19(28-2)9-7-16)15-18-13-17-14-20(29-3)10-11-21(17)24-22(18)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWGFCBHKSJWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide

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